N-Cyclohexyl-2-hydroxy-N-methylacetamide
Description
N-Cyclohexyl-2-hydroxy-N-methylacetamide is a substituted acetamide derivative characterized by a cyclohexyl group attached to the nitrogen atom, a hydroxyl group at the C2 position, and a methyl group on the amide nitrogen. Its molecular formula is C₉H₁₇NO₂ (derived from structural analogs in and ), with a molecular weight of 183.24 g/mol. The compound’s structure enables hydrogen bonding via the hydroxyl and amide groups, influencing its solubility and crystallinity.
Properties
CAS No. |
73251-17-9 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-cyclohexyl-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C9H17NO2/c1-10(9(12)7-11)8-5-3-2-4-6-8/h8,11H,2-7H2,1H3 |
InChI Key |
LIYYUJIWCHEMJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Amide Formation Principles
Specific Preparation Methods
Method 1: Direct Amidation Using Glycolic Acid and N-cyclohexyl-N-methylamine
This method involves the direct coupling of glycolic acid with N-cyclohexyl-N-methylamine using appropriate coupling reagents. The reaction scheme can be represented as:
Glycolic acid + N-cyclohexyl-N-methylamine → N-Cyclohexyl-2-hydroxy-N-methylacetamide + H₂O
The reaction requires a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with a catalyst like 4-dimethylaminopyridine (DMAP). This approach is advantageous because it proceeds under mild conditions and can achieve good yields.
Method 2: Reaction with Glycolyl Chloride
This method utilizes glycolyl chloride (2-chloroacetyl chloride) as a more reactive acylating agent:
- First, glycolyl chloride is prepared or obtained commercially
- The acylation reaction proceeds with N-cyclohexyl-N-methylamine under basic conditions
- The resulting 2-chloro intermediate undergoes hydrolysis to form the desired hydroxyl group
This approach parallels the synthesis of similar compounds mentioned in several patents, where acid chlorides are used for amide formation.
Method 3: N-Methylation of N-Cyclohexylglycolamide
This two-step process involves:
- Initial preparation of N-cyclohexylglycolamide by reacting glycolic acid with cyclohexylamine
- Subsequent N-methylation using a methylating agent such as methyl iodide or dimethyl sulfate
The methylation step is typically performed in the presence of a strong base such as sodium hydride in an aprotic solvent like N,N-dimethylformamide (DMF), similar to the procedure described for N-alkylation of cyclohexylamine derivatives.
Method 4: Hydroxylation of N-Cyclohexyl-N-methylacetamide
This method involves the direct hydroxylation of N-cyclohexyl-N-methylacetamide:
- Starting with 2-cyclohexyl-N-methylacetamide (similar to compound described in search result)
- Introduction of a hydroxyl group at the alpha position through oxidation
The alpha-hydroxylation can be achieved using various oxidizing agents such as selenium dioxide or through microbial oxidation systems. This approach is supported by the known synthesis of 2-cyclohexyl-N-methylacetamide described in the literature.
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts the efficiency of the synthesis of this compound. Based on reactions of similar compounds, the following solvents have proven effective:
Table 1: Common Solvents for the Preparation of this compound
| Solvent | Advantages | Disadvantages | Applicable Methods |
|---|---|---|---|
| Dichloromethane | Good solubility, easy workup | Environmental concerns | Methods 1, 2 |
| Tetrahydrofuran | Versatile, good for base-mediated reactions | Peroxide formation risk | Methods 1, 3, 4 |
| Acetonitrile | Polar aprotic, good for substitution reactions | Higher cost | Methods 3, 4 |
| Dioxane | High boiling point, useful for reflux conditions | Potential carcinogen | Methods 3, 4 |
| N,N-Dimethylformamide | Excellent solvent for N-alkylations | Difficult removal, hygroscopic | Method 3 |
The solvent choice should be optimized based on the specific method employed. For instance, when using the N-methylation approach, DMF has proven effective for related N-cyclohexyl derivatives as documented in the literature.
Catalyst Considerations
The catalytic systems employed in these preparations play a crucial role in reaction efficiency. For amidation reactions, DMAP has shown excellent catalytic activity, while for hydroxylation reactions, metal-based catalysts may be required.
Table 2: Catalysts for this compound Synthesis
| Catalyst | Reaction Type | Optimal Loading (mol%) | Advantages |
|---|---|---|---|
| DMAP | Amidation | 5-10 | Enhances nucleophilicity of amine |
| Platinum/Carbon | Hydroxylation | 0.5-2.0 | Selective alpha oxidation |
| Phase-transfer catalysts | N-methylation | 5-10 | Facilitates reaction in two-phase systems |
| Palladium catalysts | Various transformations | 0.1-1.0 | Versatile for multiple reaction types |
The selection of an appropriate catalyst system should be based on reaction type and desired selectivity, as demonstrated in research on related N-cyclohexyl compounds.
Temperature and Pressure Effects
The reaction conditions significantly influence both yield and selectivity in the preparation of this compound. Based on related syntheses:
- Amidation reactions typically proceed well at room temperature to 50°C
- N-methylation reactions may require cooling during addition of the methylating agent, followed by warming to room temperature
- Hydroxylation reactions often require elevated temperatures (60-100°C)
Pressure considerations are particularly important for hydrogenation steps in certain synthetic routes, as demonstrated in the preparation of related cyclohexyl derivatives where pressures of 50-100 psig have been employed.
Purification and Characterization
Isolation Techniques
The isolation of pure this compound from reaction mixtures typically involves:
- Initial extraction with an organic solvent like dichloromethane or ethyl acetate
- Washing with appropriate aqueous solutions to remove water-soluble impurities
- Drying over anhydrous sodium sulfate or magnesium sulfate
- Solvent evaporation and subsequent purification
Common purification methods include:
- Column chromatography (typically using silica gel with hexane/ethyl acetate gradients)
- Recrystallization from appropriate solvent systems
- Distillation for larger-scale preparations
These techniques align with those used for structurally similar compounds like 2-cyclohexyl-N-methoxy-N-methylacetamide and other N-cyclohexyl derivatives.
Spectroscopic Identification
The structural confirmation of this compound can be accomplished through various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals for ¹H-NMR (in CDCl₃):
- N-methyl group: singlet at approximately δ 2.8-3.0 ppm
- Cyclohexyl protons: multiple signals between δ 1.0-2.0 ppm
- Hydroxyl proton: broad singlet at approximately δ 3.5-4.5 ppm (position varies with concentration and temperature)
- Methylene group adjacent to hydroxyl: doublet at approximately δ 4.0-4.3 ppm
For ¹³C-NMR, characteristic signals would include:
- Carbonyl carbon at approximately δ 170-175 ppm
- Hydroxyl-bearing carbon at approximately δ 60-65 ppm
- N-methyl carbon at approximately δ 30-35 ppm
- Cyclohexyl carbons between δ 25-60 ppm
These assignments are based on NMR data from related compounds such as 2-cyclohexyl-N-methylacetamide and 2-cyclohexyl-N-methoxy-N-methylacetamide.
Mass Spectrometry
Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of this compound (M⁺ = 185), with characteristic fragmentation patterns including:
- Loss of hydroxyl group (M⁺-17)
- Cleavage at the amide bond
- Cyclohexyl fragmentation patterns
Chemical Purity Assessment
The purity of the synthesized this compound can be assessed through:
- High-Performance Liquid Chromatography (HPLC)
- Gas Chromatography (GC)
- Thin-Layer Chromatography (TLC)
- Elemental analysis
For pharmaceutical applications, purity standards typically require >98% chemical purity, with stringent limits on residual solvents and heavy metals.
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
Each preparation method offers distinct advantages and challenges, summarized in the following table:
Table 3: Comparative Analysis of Preparation Methods for this compound
| Method | Expected Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | 65-80 | 12-24 hours | Single-step process, mild conditions | Requires expensive coupling reagents |
| Glycolyl Chloride Route | 70-85 | 4-8 hours | Higher reactivity, faster reaction | Moisture-sensitive reagents, potential side reactions |
| N-Methylation Route | 60-75 | 24-48 hours (two steps) | Well-established chemistry | Multiple steps, purification between steps |
| Hydroxylation Route | 50-70 | 12-24 hours | Uses readily available starting materials | Lower selectivity, potential overoxidation |
The selection of the optimal method depends on specific requirements, available starting materials, and scale of production. For laboratory-scale synthesis, the direct amidation or glycolyl chloride routes may be preferred due to their relatively straightforward procedures.
Scalability and Industrial Applicability
For industrial-scale production, additional factors must be considered:
- Cost of raw materials and reagents
- Safety considerations (particularly for methods involving highly reactive reagents)
- Waste generation and environmental impact
- Equipment requirements
The N-methylation route, while requiring multiple steps, may offer advantages for large-scale production due to its use of well-established chemical processes similar to those used in the production of related compounds. The hydroxylation route might present challenges for scale-up due to potential selectivity issues and the use of specialized oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-hydroxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-2-oxo-N-methylacetamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted amides and esters.
Scientific Research Applications
N-Cyclohexyl-2-hydroxy-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Hydrogen Bonding: The hydroxyl group in this compound and its analogs (e.g., ) facilitates intermolecular hydrogen bonding, as seen in IR spectra (O-H stretch at ~3280 cm⁻¹). This contrasts with non-hydroxylated analogs like N-Cyclohexyl-2-oxo-2-phenylacetamide, which rely on amide N-H···O bonds for crystal packing.
- Substituent Effects: The addition of a quinoline ring () or phenyl group () increases molecular weight and alters bioactivity. For instance, the quinoline derivative may exhibit antimicrobial properties, while phenyl-substituted analogs show rigid crystal structures.
- Salt Forms : Hydrochloride salts () improve aqueous solubility compared to free bases, critical for pharmaceutical applications.
Crystallographic and Stability Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
